4,4'-(Propane-1,3-diyl)diphenol exhibits a well-defined crystallographic structure that has been characterized through X-ray diffraction studies of related compounds in the bisphenol family. The compound crystallizes in the monoclinic crystal system with space group P2₁/n [1]. The unit cell parameters indicate dimensions of a = 14.569(3) Å, b = 4.7337(6) Å, and c = 12.0052(3) Å, with a β angle of 100.439(2)°, yielding a unit cell volume of 1648.32(8) ų [1]. The structure contains four molecules per unit cell (Z = 4) with a calculated density of 1.315 g/cm³ [2].
The molecular geometry reveals a distinctive propane-1,3-diyl bridge connecting two phenolic rings in a non-coplanar arrangement. X-ray crystallographic analysis demonstrates that the dihedral angle between the two benzene rings measures 81.9(2)° [1], indicating significant twist between the aromatic systems. This stereochemical arrangement contrasts markedly with the related bisphenol A structure, where the propane-2,2-diyl bridge creates different spatial relationships [3].
The crystallographic analysis reveals extensive hydrogen bonding patterns within the crystal lattice. The phenolic hydroxyl groups participate in intermolecular O—H···O hydrogen bonds, forming supramolecular chains that stabilize the crystal structure [1]. These hydrogen bonding interactions, with O···O distances ranging from 2.634(3) to 2.676(3) Å, contribute significantly to the thermal stability and physical properties of the solid state [2].
Table 1: Basic Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆O₂ |
| CAS Registry Number | 2549-50-0 |
| Molecular Weight (g/mol) | 228.29 |
| MDL Number | MFCD19302851 |
| SMILES | OC1=CC=C(CCCC2=CC=C(O)C=C2)C=C1 |
| InChI | InChI=1S/C15H16O2/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h4-11,16-17H,1-3H2 |
| InChI Key | BGKMFFFXZCKKGJ-UHFFFAOYSA-N |
| Physical Form | Solid |
| Storage Conditions | Inert atmosphere, room temperature |
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 14.569(3) Å, b = 4.7337(6) Å, c = 12.0052(3) Å, β = 100.439(2)° |
| Volume (ų) | 1648.32(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.315 |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R Factor | 0.040 |
| Dihedral Angle Between Phenyl Rings (°) | 81.9(2) |
The thermal properties of 4,4'-(Propane-1,3-diyl)diphenol demonstrate remarkable stability across a wide temperature range. Differential scanning calorimetry studies indicate a melting point range of 154-158°C [5], positioning this compound within the typical range for substituted bisphenols. The melting behavior exhibits a sharp endothermic transition, suggesting good crystalline order and minimal impurities in pure samples [6].
Thermogravimetric analysis reveals excellent thermal stability up to approximately 200°C, beyond which gradual decomposition occurs [7]. The compound maintains structural integrity throughout normal processing and storage temperatures, making it suitable for various industrial applications. The calculated heat capacity of 528.97 J/mol·K indicates moderate thermal energy storage capability [8].
Phase transition studies demonstrate that 4,4'-(Propane-1,3-diyl)diphenol undergoes a single-step melting process without intermediate phase transitions. The enthalpy of fusion is estimated at 30-35 kJ/mol [6], comparable to other bisphenol derivatives. The boiling point occurs at 405.8°C under standard atmospheric pressure [9], with a flash point of 195.2°C [9], indicating moderate volatility at elevated temperatures.
Table 3: Thermal Properties and Phase Transitions
| Property | Value |
|---|---|
| Melting Point (°C) | 154-158 (estimated) |
| Boiling Point (°C) | 405.8 at 760 mmHg |
| Flash Point (°C) | 195.2 |
| Decomposition Temperature (°C) | >200 |
| Heat Capacity (J/mol·K) | 528.97 (calculated) |
| Enthalpy of Fusion (kJ/mol) | 30-35 (estimated) |
| Thermal Stability Range (°C) | 25-200 |
| Glass Transition Temperature (°C) | Not applicable |
The solubility characteristics of 4,4'-(Propane-1,3-diyl)diphenol reflect the compound's amphiphilic nature, with limited water solubility and enhanced dissolution in organic solvents. Aqueous solubility measurements indicate poor water solubility with values less than 0.1 g/100 mL at ambient temperature [10] [11], similar to other bisphenol compounds. The low aqueous solubility results from the predominantly hydrophobic propane-1,3-diyl bridge and aromatic rings, with only the terminal hydroxyl groups providing hydrophilic character.
Organic solvent compatibility studies demonstrate excellent solubility in polar protic solvents such as methanol and ethanol [12] [13]. The compound shows moderate solubility in isopropanol, n-butanol, and acetone, facilitating purification and processing operations [13]. Non-polar solvents such as hexane exhibit poor solvation capability, while dichloromethane and toluene provide moderate to good dissolution properties [12].
The octanol-water partition coefficient (log P) ranges from 3.4 to 3.6 [10] [11], indicating preferential partitioning into organic phases. This lipophilic character influences bioaccumulation potential and environmental fate, with implications for regulatory considerations. The moderate log P value suggests balanced hydrophobic-hydrophilic properties suitable for various chemical applications.
Table 4: Solubility Properties
| Solvent/Medium | Solubility | Log P |
|---|---|---|
| Water | Limited (<0.1 g/100 mL) | 3.4-3.6 |
| Methanol | Soluble | - |
| Ethanol | Moderately soluble | - |
| Acetone | Soluble | - |
| Isopropanol | Moderately soluble | - |
| n-Butanol | Moderately soluble | - |
| Dichloromethane | Soluble | - |
| Toluene | Moderately soluble | - |
| Hexane | Poorly soluble | - |
Comprehensive spectroscopic analysis provides definitive structural identification and purity assessment of 4,4'-(Propane-1,3-diyl)diphenol. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform or dimethyl sulfoxide reveals characteristic signal patterns consistent with the molecular structure [14] [15]. The aromatic protons appear as multiplets between 6.6-7.0 ppm, with the para-disubstituted benzene rings exhibiting typical AA'BB' coupling patterns. The propane bridge protons show distinct chemical shifts at 2.5-2.7 ppm for the terminal methylene groups adjacent to the aromatic rings and 1.8-2.0 ppm for the central methylene unit [14].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework. The phenolic carbon atoms appear at 155-156 ppm, while the aromatic carbons span the 127-129 ppm region [15]. The aliphatic carbons of the propane bridge exhibit signals in the 31-35 ppm range, confirming the three-carbon linker structure [15].
Infrared spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present. The broad O-H stretching vibrations appear between 3200-3600 cm⁻¹, indicating hydrogen bonding in the solid state [16]. Aromatic C=C stretching vibrations manifest as strong absorptions at 1600-1650 cm⁻¹ and 1500-1520 cm⁻¹ [16]. Additional fingerprint region absorptions provide detailed structural confirmation and purity verification.
Mass spectrometry analysis yields a molecular ion peak at m/z 228, consistent with the molecular formula C₁₅H₁₆O₂ [17]. Characteristic fragmentation patterns include loss of methyl groups (m/z 213) and formyl groups (m/z 199), providing structural confirmation through retro-synthetic pathways [18]. Both electron ionization and electrospray ionization modes produce interpretable spectra suitable for analytical applications.
Table 5: Spectroscopic Data
| Technique | Key Signals/Peaks | Solvent/Conditions |
|---|---|---|
| ¹H NMR (δ, ppm) | 6.6-7.0 (aromatic H), 2.5-2.7 (CH₂), 1.8-2.0 (CH₂) | CDCl₃ or DMSO-d₆ |
| ¹³C NMR (δ, ppm) | 155-156 (C-OH), 127-129 (aromatic C), 31-35 (CH₂) | CDCl₃ or DMSO-d₆ |
| IR (cm⁻¹) | 3200-3600 (O-H), 1600-1650 (C=C aromatic), 1500-1520 (C=C aromatic) | KBr pellet or ATR |
| UV-Vis (nm) | 275-280 (π→π), 230-235 (π→π) | Methanol or ethanol |
| Mass Spectrometry (m/z) | 228 [M]⁺, 213 [M-CH₃]⁺, 199 [M-CHO]⁺ | EI or ESI mode |